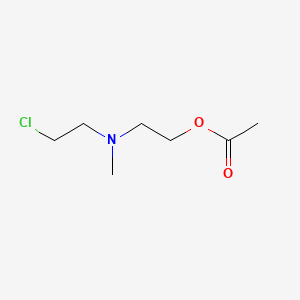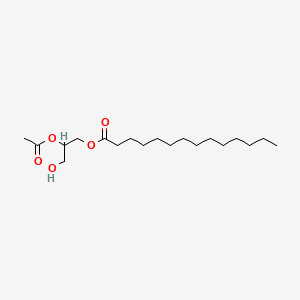
Acetylcholine mustard
描述
Acetylcholine mustard is a nitrogen mustard analogue of acetylcholine, a neurotransmitter involved in various physiological functions This compound is known for its ability to form a highly reactive aziridinium ion, which is responsible for its biological activity
准备方法
The synthesis of acetylcholine mustard can be attributed to Hanby and Rydon. The process involves the formation of the aziridinium ion isomer in a polar solvent. Jackson and Hirst later modified the synthesis procedure to achieve higher yields. The synthetic route typically involves the following steps:
Formation of the aziridinium ion: This is achieved by reacting acetylcholine with a nitrogen mustard compound in a polar solvent.
Alkaline hydrolysis: The acetylated analogues are subjected to alkaline hydrolysis to obtain choline mustard and monoethylcholine mustard.
化学反应分析
Acetylcholine mustard undergoes several types of chemical reactions, including:
Substitution reactions: The aziridinium ion formed from this compound can react with nucleophiles, leading to the substitution of the nitrogen mustard group.
Hydrolysis: The compound can undergo hydrolysis in aqueous solutions, forming various hydrolysis products.
Alkylation: this compound can alkylate nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds.
Common reagents and conditions used in these reactions include polar solvents, alkaline conditions, and nucleophilic agents. The major products formed from these reactions are typically the substituted or hydrolyzed derivatives of this compound.
科学研究应用
Acetylcholine mustard has several scientific research applications, including:
Neurotoxicology: It is used to study the neurotoxic effects of nitrogen mustard analogues of choline.
Pharmacology: Researchers use this compound to investigate the interactions of nitrogen mustard derivatives with muscarinic receptors.
Biochemistry: The compound is employed to study the mechanisms of action of cholinergic agents and their effects on acetylcholinesterase.
Medical research: this compound is used to explore potential therapeutic applications for conditions involving cholinergic dysfunction, such as Alzheimer’s disease.
作用机制
The biological activity of acetylcholine mustard is primarily due to the formation of the aziridinium ion. This ion can alkylate nucleophilic sites on proteins, including acetylcholinesterase, leading to the inhibition of the enzyme’s activity. The inhibition of acetylcholinesterase results in the accumulation of acetylcholine in the synaptic cleft, causing prolonged stimulation of cholinergic receptors. This mechanism is similar to that of other nerve agents, which also inhibit acetylcholinesterase.
相似化合物的比较
Acetylcholine mustard is unique among nitrogen mustard analogues due to its structural similarity to acetylcholine and its ability to form a reactive aziridinium ion. Similar compounds include:
Acetylmonoethycholine mustard: Another nitrogen mustard analogue with similar neurotoxic effects.
Ethoxycholine mustard: A related compound used in similar research applications.
Choline mustard: Obtained by alkaline hydrolysis of acetylated analogues.
Monoethylcholine mustard: Another derivative obtained through similar synthetic routes.
These compounds share similar mechanisms of action and are used in various research applications to study cholinergic function and neurotoxicity.
属性
IUPAC Name |
2-[2-chloroethyl(methyl)amino]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2/c1-7(10)11-6-5-9(2)4-3-8/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZICNJLDEMDMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN(C)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189902 | |
| Record name | Acetylcholine mustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36375-30-1 | |
| Record name | Acetylcholine mustard | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036375301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylcholine mustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Pyridine, 2,6-bis[(methylthio)methyl]-](/img/structure/B1213072.png)








![6-[4,5-Bis(hydroxymethyl)-2-sulfooxyoxolan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1213085.png)


